molecular formula C10H14ClNO2 B3033778 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol CAS No. 1178638-18-0

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol

Cat. No.: B3033778
CAS No.: 1178638-18-0
M. Wt: 215.67
InChI Key: DRPIUSUTOSZVTL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is a chloroaromatic amino alcohol characterized by a 4-chlorophenyl group attached to the first carbon of an ethanol backbone and a (2-hydroxyethyl)amino substituent on the second carbon. This structure combines aromatic hydrophobicity with polar hydroxyl and amine groups, making it a versatile intermediate in medicinal chemistry and drug synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPIUSUTOSZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNCCO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol serves as an intermediate for the production of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

Reaction Type Product
Oxidation1-(4-chlorophenyl)-2-[(2-oxoethyl)amino]ethan-1-ol
Reduction1-(4-chlorophenyl)-2-[(2-aminoethyl)amino]ethane
Substitution1-(4-substituted phenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol derivatives

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties . Studies have explored its effects on various biological systems, suggesting it may interact with specific enzymes or receptors, thereby modulating biochemical pathways.

Mechanism of Action:

  • The compound may alter enzyme activity or receptor interactions.
  • It can influence signal transduction pathways and metabolic regulation.

Medicinal Chemistry

In the realm of drug development, this compound is being investigated for its role in designing novel therapeutic agents. Its structural characteristics make it a candidate for targeting specific biological pathways involved in diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives of this compound showed significant activity against bacterial strains, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Research:
    • Research has highlighted its effectiveness in reducing inflammation in cellular models, suggesting applications in treating inflammatory diseases.
  • Drug Design:
    • The compound has been used as a scaffold in drug design projects aimed at developing inhibitors for specific enzymes involved in metabolic disorders.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (CAS 2794-41-4)

  • Structural Differences : Fluorine replaces chlorine at the para position of the phenyl ring.
  • Implications : Fluorine’s higher electronegativity may enhance binding affinity in biological targets compared to chlorine. However, chlorine’s larger atomic radius could improve hydrophobic interactions .
  • Molecular Weight : 205.66 g/mol vs. 216.69 g/mol (estimated for the target compound).

(1S)-2-Chloro-1-(4-ethylphenyl)ethanol (CAS N/A)

  • Structural Differences: An ethyl group replaces the hydroxyl-containing aminoethyl chain.

1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol (CAS 252026-54-3)

  • Structural Differences : Three chlorophenyl groups and a sulfanyl substituent instead of hydroxyethylamine.
  • Implications : Increased lipophilicity due to additional chlorophenyl groups may enhance CNS penetration but reduce aqueous solubility .

Functional Group Variations

1,2-Bis(4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)ethanone

  • Structural Differences : Ketone group replaces the alcohol at the first carbon.
  • Implications : The ketone introduces electrophilicity, enabling nucleophilic addition reactions, unlike the alcohol’s hydrogen-bonding capability. This alters metabolic stability and reactivity .

2-[(2-Hydroxyethyl)amino]ethan-1-ol (Diethanolamine, CAS 111-42-2)

  • Structural Differences : Lacks the 4-chlorophenyl group.
  • Implications : The absence of the aromatic ring reduces steric bulk, increasing conformational flexibility but diminishing target-specific interactions .

(1S)-2-Chloro-1-(4-chlorophenyl)ethan-1-ol (CAS 178460-78-1)

  • Structural Differences : Chlorine replaces the hydroxyethylamine group, and stereochemistry is explicitly defined (S-configuration).
  • Implications : Stereospecificity could influence binding to chiral biological targets (e.g., enzymes or receptors), as seen in SARS-CoV-2 Nsp1 inhibitor complexes .

1-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)-1-cyclopropylethan-1-ol

  • Implications : Enhanced rigidity may improve selectivity in drug-receptor interactions but complicate synthetic accessibility .

Biological Activity

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, also known by its CAS number 1178638-18-0, is an organic compound belonging to the class of ethanolamines. It features a chlorophenyl group attached to an ethan-1-ol backbone, with a hydroxyethylamino substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C10H14ClNO2. Its structure can be represented as follows:

InChI InChI 1S C10H14ClNO2 c11 9 3 1 8 2 4 9 10 14 7 12 5 6 13 h1 4 10 12 14H 5 7H2\text{InChI }\text{InChI 1S C10H14ClNO2 c11 9 3 1 8 2 4 9 10 14 7 12 5 6 13 h1 4 10 12 14H 5 7H2}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, which can modulate various biochemical pathways.

The compound may exert its effects through:

  • Interaction with Enzymes : Altering enzyme activity involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that influence cellular signaling processes.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, related chlorinated compounds have shown efficacy against various bacterial strains in vitro .

Anti-inflammatory Effects

Research has suggested that the compound may also exhibit anti-inflammatory effects. A study indicated that ethanolamine derivatives could inhibit inflammatory mediators in cellular models .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key differences and similarities:

Compound NameStructureBiological ActivityNotes
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-olContains bromine instead of chlorineModerate antimicrobial activitySimilar reactivity patterns
1-(4-Methylphenyl)-2-[(2-hydroxyethyl)amino]ethan-1-olContains methyl group instead of chlorineLower antimicrobial activityLess potent than chlorinated analogs

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Antiviral Activity : A study on substituted phenyl compounds highlighted their potential as inhibitors against viral infections, showcasing how structural modifications can enhance efficacy .
  • Toxicity Assessments : Investigations into the cytotoxicity of related compounds revealed varying safety profiles, emphasizing the need for thorough evaluations before clinical applications .

Preparation Methods

Chemical Resolution Using Tartaric Acid

Diastereomeric Salt Formation

Racemic 2-amino-1-(4-chlorophenyl)ethanol serves as the starting material for this method. Resolution occurs via reaction with D-tartaric acid in ethanol at 60–70°C, forming diastereomeric salts. The (R)-enantiomer preferentially crystallizes due to differential solubility, achieving 85–92% enantiomeric excess (ee) after three recrystallizations.

The stoichiometric ratio of 1:1 (amine:tartaric acid) and reflux duration of 6–8 hours are critical for optimal yield. Post-crystallization, the free base is regenerated using sodium hydroxide, yielding 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol with 68–74% overall efficiency.

Limitations and Optimizations

This method requires meticulous control of pH (4.5–5.5) to prevent racemization. Scalability is hindered by high solvent consumption (10 L/kg product), though switching to methanol reduces volume by 30% without compromising ee.

Microbial Resolution via Enantioselective Reduction

Biocatalytic Pathways

Microorganisms such as Rhodococcus erythropolis and Staphylococcus aureus enantioselectively reduce 2-amino-1-(4-chlorophenyl)ethanone to the (R)-alcohol. Fermentation at 30°C for 48–72 hours in glycerol-based media achieves 95–98% ee, with yields exceeding 80% after extraction.

Table 1: Microbial Strains and Performance Metrics
Microorganism Substrate Concentration (g/L) ee (%) Yield (%)
Rhodococcus erythropolis 15 98 82
Staphylococcus aureus 10 95 78

Advantages Over Chemical Methods

Microbial resolution eliminates chiral auxiliaries and reduces waste generation by 40%. However, substrate inhibition above 20 g/L necessitates fed-batch operations for industrial-scale production.

Reductive Alkylation of 2-Amino-1-(4-Chlorophenyl)Ethan-1-Ol

Reaction Mechanism

This two-step process involves:

  • Condensation : 2-Amino-1-(4-chlorophenyl)ethanol reacts with glycolaldehyde in methanol at 25°C, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) selectively reduces the imine to the secondary amine, yielding the target compound in 88–92% purity.

Optimization Insights

  • Solvent Effects : Ethanol increases reaction rate by 20% compared to THF.
  • Stoichiometry : A 1.2:1 molar ratio (aldehyde:amine) minimizes byproducts like over-alkylated species.

Nucleophilic Substitution with 2-Chloroethanol

Stepwise Synthesis

  • Amine Activation : 2-Amino-1-(4-chlorophenyl)ethanol is treated with potassium carbonate in DMF to deprotonate the amine.
  • Alkylation : 2-Chloroethanol is added dropwise at 0°C, followed by heating to 50°C for 12 hours. The reaction achieves 75–80% conversion, with purification via silica gel chromatography yielding 65% isolated product.

Side Reactions and Mitigation

Competing $$ \text{S}\text{N}1 $$ pathways lead to ether byproducts (5–8%). Adding tetrabutylammonium iodide (10 mol%) suppresses this by enhancing $$ \text{S}\text{N}2 $$ selectivity.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison
Method Yield (%) ee (%) Scalability Environmental Impact
Tartaric Acid Resolution 68–74 85–92 Moderate High (solvent waste)
Microbial Resolution 78–82 95–98 High Low
Reductive Alkylation 88–92 N/A High Moderate
Nucleophilic Substitution 65 N/A Low High (halogenated waste)

Industrial Recommendations

  • Optically Pure Production : Microbial resolution is optimal for enantioselective synthesis.
  • Bulk Synthesis : Reductive alkylation balances yield and scalability, though requires cyanoborohydride handling protocols.

Q & A

Q. Basic

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., C-H⋯π interactions in crystalline forms) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 4.5–5.5 ppm, chlorophenyl aromatic signals) .
  • HPLC : Quantifies enantiomeric excess using chiral columns (e.g., amylose-based stationary phases) .

How should researchers address discrepancies in reported biological activities (e.g., HDAC inhibition vs. antibiotic properties)?

Advanced
Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or HDAC isoform specificity .
  • Impurities : By-products from incomplete reduction (e.g., residual ketones) can skew activity profiles .
    Resolution :
  • Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Use high-purity batches (≥95%) confirmed by LC-MS .

What structural modifications enhance the compound’s bioactivity, and what is the rationale?

Q. Advanced

  • Chlorophenyl substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets (e.g., HDAC active sites) .
  • Hydroxyethylamino group : Acts as a hydrogen-bond donor, improving solubility and target engagement. Methylation of the amine reduces polarity, increasing blood-brain barrier penetration .
    SAR studies : Systematic replacement of -Cl with -OCH₃ or -CF₃ can elucidate steric/electronic effects .

What role do computational methods play in understanding this compound’s mechanism of action?

Q. Advanced

  • Molecular docking : Predicts binding modes to targets like HDACs or bacterial enzymes (e.g., penicillin-binding proteins) .
  • MD simulations : Evaluates stability of ligand-receptor complexes over time (e.g., >100 ns trajectories) .
  • QSAR models : Links structural descriptors (e.g., logP, polar surface area) to antibacterial IC₅₀ values .

What are the environmental implications of using this compound, and how can its ecotoxicity be mitigated?

Q. Advanced

  • Biodegradability : Limited data exist, but chlorinated aromatics often persist in ecosystems. Test via OECD 301D ready biodegradability assays .
  • Green synthesis : Replace THF/ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce waste .

What are promising future research directions for this compound?

Q. Advanced

  • Biocatalysis : Engineer lipases or ketoreductases for stereoselective synthesis under mild conditions .
  • Therapeutic expansion : Explore antiviral or anticancer activity via high-throughput screening .
  • Environmental monitoring : Develop LC-MS/MS methods to track bioaccumulation in aquatic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
Reactant of Route 2
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1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol

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